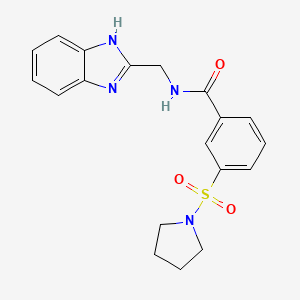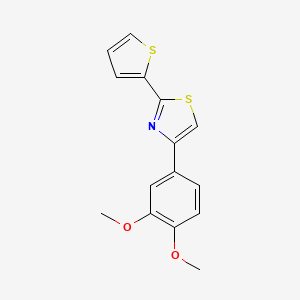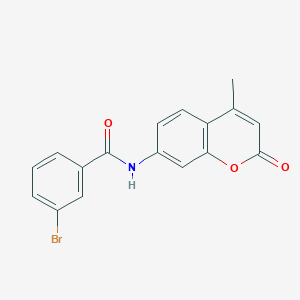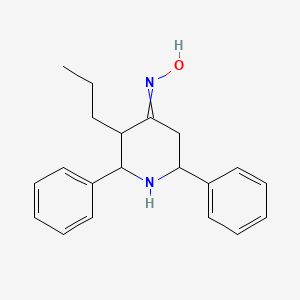![molecular formula C15H10BrClN2O2 B1223915 2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B1223915.png)
2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole is an aromatic ether.
Scientific Research Applications
Antibacterial Activity
A significant area of research around derivatives of 1,3,4-oxadiazole, such as 2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole, involves their antibacterial properties. Studies have shown these derivatives to be potent antibacterial agents. For instance, the synthesis of various N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrated remarkable antibacterial activity against both gram-negative and gram-positive bacteria, with some derivatives exhibiting superior activity compared to standard antibiotics like ciprofloxacin (Siddiqui et al., 2014). Other research indicated that synthesized 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety exhibited notable antimicrobial activities (Mayekar et al., 2010). Additionally, certain compounds in this class showed significant antibacterial activities against various microorganisms (Saoud et al., 2017).
Antioxidant Properties
Some derivatives of 1,3,4-oxadiazole, like 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, have been researched for their antioxidant properties. These studies revealed the potential of these compounds to counteract oxidation and induce the body's endogenous defense systems (Shehzadi et al., 2018). Such antioxidant activities are beneficial in various medical and industrial applications.
Anticonvulsant Activity
Derivatives of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole have also been explored for their anticonvulsant activities. Specific compounds with certain substituents have shown considerable effects in reducing convulsions, indicating their potential as candidates for further development in anticonvulsant therapies (Faizi et al., 2012).
Applications in Material Sciences
Apart from medical applications, these compounds are also significant in material sciences. For instance, carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles exhibited properties such as blue-shifted fluorescence and high external quantum efficiency, making them suitable for use in organic light-emitting diodes (OLEDs) (Cooper et al., 2022).
Insecticidal Activity
Additionally, some novel analogs containing 1,3,4-oxadiazole rings were synthesized and shown to have good insecticidal activities against the diamondback moth, highlighting their potential in pest control (Qi et al., 2014).
Corrosion Inhibition
Research also delved into the use of oxadiazole derivatives as agents for controlling metal corrosion. Newly synthesized derivatives showed high corrosion inhibition efficiency, making them promising for protecting metals in harsh chemical environments (Kalia et al., 2020).
Nonlinear Optical Characterization
Moreover, a series of 1,3,4-oxadiazole derivatives demonstrated optical nonlinearity, indicating their potential use in optoelectronic applications, such as optical limiters (Chandrakantha et al., 2011).
properties
Product Name |
2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole |
|---|---|
Molecular Formula |
C15H10BrClN2O2 |
Molecular Weight |
365.61 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10BrClN2O2/c16-11-6-2-1-5-10(11)15-19-18-14(21-15)9-20-13-8-4-3-7-12(13)17/h1-8H,9H2 |
InChI Key |
AJVKUWRKUUSINF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=CC=C3Cl)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(propan-2-ylamino)-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223837.png)
![N-[(benzenesulfonylhydrazo)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1223839.png)
![(5Z)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1223840.png)
![2-[(2E)-2-(1,4-dimethylquinolin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B1223841.png)
![[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1223842.png)
![N-[(tert-butylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1223845.png)
![5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1223846.png)
![6-Propan-2-yl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B1223847.png)

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1223849.png)

![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-5-tetrazolamine](/img/structure/B1223852.png)

